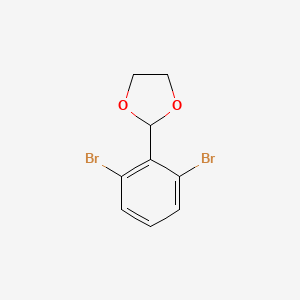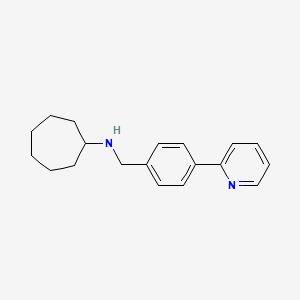
Cycloheptyl-(4-pyridin-3-yl-benzyl)-amine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cycloheptyl-(4-pyridin-3-yl-benzyl)-amine, 95% is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound Cycloheptyl-(4-pyridin-3-yl-benzyl)-amine, 95% is 280.193948774 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cycloheptyl-(4-pyridin-3-yl-benzyl)-amine, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptyl-(4-pyridin-3-yl-benzyl)-amine, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds have been observed to inhibit the activity of tyrosine kinases by binding to their inactive domains .
Result of Action
Similar compounds have been used in the treatment of diseases like leukemia .
Biochemical Analysis
Biochemical Properties
N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction can influence various signaling pathways within the cell. Additionally, the compound may bind to specific receptors on the cell surface, altering the cell’s response to external stimuli.
Cellular Effects
The effects of N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
At the molecular level, N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in cellular processes. For instance, the compound’s interaction with tyrosine kinases can result in the inhibition of these enzymes, thereby affecting downstream signaling pathways . Additionally, it can bind to DNA, influencing gene expression and potentially leading to changes in protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved cellular function. At higher doses, toxic or adverse effects may be observed, including cell death and tissue damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . These interactions can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell.
Subcellular Localization
N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with various enzymes and proteins.
Properties
IUPAC Name |
N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-4-8-19(7-3-1)21-14-16-9-11-17(12-10-16)18-6-5-13-20-15-18/h5-6,9-13,15,19,21H,1-4,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTLNURFQHGRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)
![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6318170.png)
![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)

![(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318182.png)
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6318186.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine, 95%](/img/structure/B6318191.png)
![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)
![(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318204.png)

![Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, 95%](/img/structure/B6318226.png)


![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318235.png)
